REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]2[C:9](=O)OC(=O)[C:5]2=[CH:11][C:12]=1F.[F:14][C:15]1[CH:16]=[C:17]([C:25]([OH:27])=[O:26])[C:18](=[CH:22][C:23]=1[F:24])C(O)=O.[CH3:28][C:29]([N:31](C)C)=O>CN1CCCC1=O>[N:31]1[C:5]2[C:4](=[CH:3][CH:2]=[CH:12][CH:11]=2)[CH:9]=[CH:28][CH:29]=1.[F:14][C:15]1[CH:16]=[C:17]([CH:18]=[CH:22][C:23]=1[F:24])[C:25]([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(=O)OC2=O)=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1F)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |